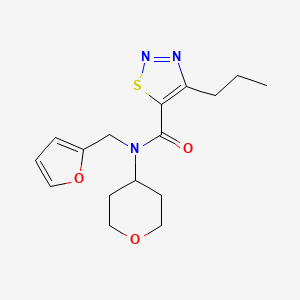
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methylaniline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methylaniline hydrobromide is a useful research compound. Its molecular formula is C21H24BrN3O2S and its molecular weight is 462.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with structures similar to the query compound, such as those involving thiazole, thiazolidine, and morpholino groups, have been synthesized and characterized through various methods, including UV–vis, FT-IR, 1H NMR, 13C NMR, MALDI-TOF mass spectra, and elemental analysis. These compounds show promise in fields such as photodynamic therapy, where their photophysical and photochemical properties are crucial for their application as photosensitizers in the treatment of cancer due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Photodynamic Therapy (PDT)
The development of compounds for PDT involves synthesizing and testing their efficacy in generating singlet oxygen when exposed to light, a critical factor in destroying cancer cells. The study of benzothiazoline derivatives, for example, reveals insights into the structure-activity relationship crucial for designing effective PDT agents. These studies demonstrate the potential of certain molecular frameworks to act as efficient photosensitizers, suggesting that similar compounds could be tailored for enhanced selectivity and potency in cancer treatment (Yamamoto et al., 1988).
Antimicrobial and Antitumor Activities
Derivatives of thiazole and morpholine have been synthesized and screened for their antimicrobial and antitumor activities. Some of these compounds have shown significant inhibitory effects on various microorganisms and tumor cells, indicating their potential as leads for the development of new therapeutic agents. The antimicrobial activities, in particular, were found to be promising against a range of test microorganisms, suggesting the versatility of these molecular scaffolds in drug discovery (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Advanced Material Applications
Compounds containing benzothiazole and related heterocycles have also been explored for their applications in advanced materials, such as organic light-emitting diodes (OLEDs) and other photonic devices. Their electroluminescent properties and potential as electron-transporting materials highlight the broad utility of these compounds beyond biomedical applications, suggesting potential research directions in materials science and engineering (Roh et al., 2009).
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-N-(2-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S.BrH/c1-16-6-3-4-9-19(16)22-21-24(23-10-12-26-13-11-23)20(15-27-21)17-7-5-8-18(14-17)25-2;/h3-9,14-15H,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFWLWYJFRXFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)OC)N4CCOCC4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2916991.png)
![6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2916992.png)

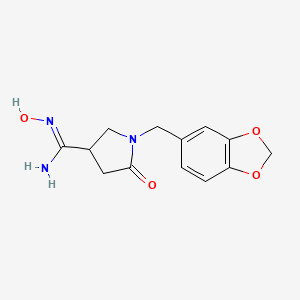
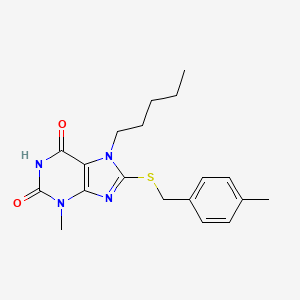
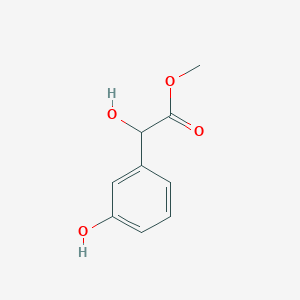


![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2917000.png)
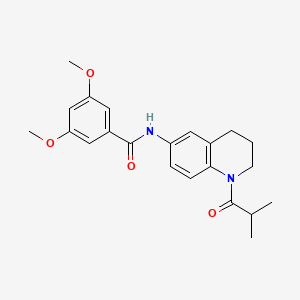

![N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2917007.png)
